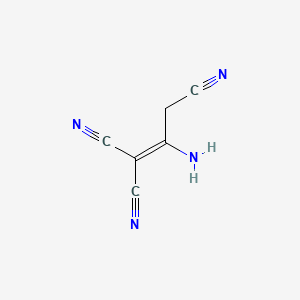

2-aminoprop-1-ene-1,1,3-tricarbonitrile

Description

The exact mass of the compound 2-Amino-1-propene-1,1,3-tricarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77901. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoprop-1-ene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHGNFYPZNDLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235813 | |

| Record name | 2-Amino-1,1,3-tricyanopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-54-2 | |

| Record name | 2-Amino-1-propene-1,1,3-tricarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,1,3-tricyanopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,1,3-tricyanopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminoprop-1-ene-1,1,3-tricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC6G895YHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Malononitrile Dimer: Chemical Structure, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The malononitrile dimer, chemically identified as 2-amino-1,1,3-tricyanopropene, is a versatile and highly reactive building block in organic synthesis. Its unique electronic and structural features make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, detailed analytical methodologies, and key applications of the malononitrile dimer in the context of drug development. Particular focus is placed on its role as a scaffold for generating novel antimicrobial agents, kinase inhibitors, and calcium channel modulators.

Chemical Structure and Identification

The malononitrile dimer is the product of the base-catalyzed dimerization of malononitrile. Its chemical structure is characterized by a propenenitrile backbone with an amino group and three cyano functionalities.

Systematic Name: 2-amino-1-propene-1,1,3-tricarbonitrile[1][2] Common Name: Malononitrile Dimer[1] CAS Number: 868-54-2[1] Molecular Formula: C₆H₄N₄[3] Molecular Weight: 132.12 g/mol [1][2] Linear Formula: (NC)₂C=C(NH₂)CH₂CN

The presence of multiple reactive sites, including the amino group, the double bond, and the cyano groups, imparts high reactivity and allows for its use in a variety of cyclization and condensation reactions.[4]

Chemical Structure Diagram:

Caption: Chemical structure of malononitrile dimer.

Analytical Data

A thorough analysis of the malononitrile dimer is crucial for its identification and quality control. The following tables summarize the key spectroscopic data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to light pink or beige crystalline powder | [3] |

| Melting Point | 170-173 °C | [1][2] |

| Purity | >98.0% (Typical) |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Solvent: DMSO-d₆; Reference: TMS; Temperature: 297K. Chemical shifts (ppm) will be observed for the amino (-NH₂) and methylene (-CH₂) protons. | [5] |

| ¹³C NMR | Characteristic signals for the cyano carbons and the carbons of the propene backbone. | |

| FTIR (KBr) | Characteristic absorption bands for N-H stretching (amino group), C≡N stretching (nitrile groups), C=C stretching (alkene), and C-H stretching. | [6] |

| Mass Spec. | Molecular Ion Peak (M⁺): m/z = 132. The fragmentation pattern will show losses of cyano and amino groups. | [3] |

Experimental Protocols

Synthesis of Malononitrile Dimer (2-amino-1,1,3-tricyanopropene)

This protocol is based on the base-catalyzed dimerization of malononitrile.

Materials:

-

Malononitrile

-

Ethanol

-

Triethylamine (or another suitable base)

-

Distilled water

-

Beaker, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve malononitrile in ethanol in a beaker with stirring.

-

Slowly add a catalytic amount of triethylamine to the solution at room temperature.

-

Continue stirring the mixture. The reaction is typically exothermic.

-

The product will precipitate out of the solution as a solid.

-

After the reaction is complete (monitored by TLC), filter the solid product.

-

Wash the collected solid with cold ethanol to remove any unreacted malononitrile.

-

Recrystallize the crude product from hot water to obtain pure, rod-like crystals of 2-amino-1,1,3-tricyanopropene.[1]

-

Dry the purified product under vacuum.

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of malononitrile dimer.

Analytical Procedures

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker AVANCE 400 MHz spectrometer or equivalent.[7]

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: Shimadzu FTIR-8400S or equivalent.[6]

-

Sample Preparation (KBr Pellet Method):

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry (MS)

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

-

Analysis: Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure. The fragmentation pattern is crucial for structural elucidation.[11][12][13]

Applications in Drug Development

The malononitrile dimer is a key intermediate in the synthesis of various heterocyclic compounds with a broad spectrum of biological activities. Its derivatives have shown promise as antimicrobial agents, kinase inhibitors, and calcium channel modulators.

Antimicrobial Agents

Derivatives synthesized from the malononitrile dimer have demonstrated significant antimicrobial and antifungal properties. The core structure can be modified to create a library of compounds for screening against various pathogens. For example, novel malononitrile derivatives have shown potential antifungal activity against Candida albicans and Aspergillus niger.[6]

Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.[14] The malononitrile dimer scaffold has been utilized in the synthesis of compounds that can act as kinase inhibitors. For instance, derivatives can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and downstream signaling.

Signaling Pathway Example: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Novel inhibitors targeting this pathway are of great interest in oncology drug development. Derivatives of malononitrile have been explored for the synthesis of PI3K inhibitors.

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Calcium Channel Modulators

Calcium channel blockers are a class of drugs used to treat cardiovascular conditions such as hypertension and angina.[15] The malononitrile dimer has been used as a starting material for the synthesis of dihydropyrimidine derivatives, which are bioisosteres of dihydropyridines, a well-established class of calcium channel blockers.[16] These compounds can modulate the influx of calcium ions into cells, leading to vasodilation and reduced heart rate.

Conclusion

The malononitrile dimer, 2-amino-1,1,3-tricyanopropene, is a cornerstone building block for synthetic and medicinal chemists. Its straightforward synthesis and high reactivity, coupled with the diverse biological activities of its derivatives, underscore its importance in drug discovery and development. The detailed analytical protocols provided in this guide serve as a valuable resource for researchers working with this versatile compound. Future research will likely continue to uncover novel applications of the malononitrile dimer in the design and synthesis of next-generation therapeutics.

References

- 1. 2-Amino-1,1,3-tricyanopropene [drugfuture.com]

- 2. Cas 868-54-2,2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. shimadzu.com [shimadzu.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Calcium-channel modulators for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biginelli dihydropyrimidines and their acetylated derivatives as L‐/T‐type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 2-aminoprop-1-ene-1,1,3-tricarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a versatile intermediate in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and illustrates its primary synthesis pathway.

Spectroscopic Data Analysis

The following sections present the available spectroscopic data for this compound (CAS No: 868-54-2). While comprehensive spectral data is often found in subscription-based databases, this guide consolidates publicly accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the most commonly reported solvent for ¹H NMR analysis is deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR (DMSO-d6)

A definitive, publicly available high-resolution spectrum with assigned chemical shifts, multiplicities, coupling constants, and integrations could not be located. However, analysis of the molecule's structure suggests the presence of signals corresponding to the amine (-NH₂) and methylene (-CH₂-) protons. The vinylic proton is absent as the double bond is tetrasubstituted.

¹³C NMR (DMSO-d6)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its amine and nitrile functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3500-3300 |

| C≡N stretch (nitrile) | 2260-2220 |

| C=C stretch (alkene) | 1680-1620 |

| N-H bend (amine) | 1650-1580 |

Note: This table represents typical ranges for the indicated functional groups and may not reflect the exact experimental values for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₄N₄), the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) of approximately 132.12. Electron ionization (EI) is a common technique for analyzing such organic molecules. A detailed fragmentation pattern with relative intensities is not publicly available.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

-

Analysis: Transfer the solution to an NMR tube and acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at an appropriate frequency.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Place the mixture in a pellet die and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam to induce ionization.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.

Synthesis of this compound

The primary route for the synthesis of this compound is the base-catalyzed dimerization of malononitrile.[1] This reaction is a key step in the production of this important synthetic intermediate.

This workflow illustrates the dimerization of two equivalents of malononitrile in the presence of a base catalyst to yield the final product. This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds.[1]

References

In-Depth Technical Guide: Synthesis and Characterization of 2-aminoprop-1-ene-1,1,3-tricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological interactions of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a versatile intermediate in organic synthesis.

Introduction

This compound, also known as malononitrile dimer, is an organic compound with the molecular formula C₆H₄N₄.[1] Its structure features a propene backbone with three nitrile groups and one amino group, making it a highly functionalized and reactive molecule. This compound serves as a key building block in the synthesis of various heterocyclic compounds, including those with potential applications in pharmaceuticals and as coloring agents.[1] Notably, it has been identified as a stimulator of choline acetyltransferase (ChAT) activity, suggesting potential therapeutic applications in cholinergic disorders.[1][2]

Synthesis

The primary and most common method for the synthesis of this compound is the base-catalyzed dimerization of malononitrile.[1]

Experimental Protocol: Base-Catalyzed Dimerization of Malononitrile

This protocol is based on a reported method for the synthesis of the malononitrile dimer.[3]

Materials:

-

Malononitrile

-

Aqueous Sodium Hydroxide (NaOH)

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile in distilled water.

-

Slowly add an aqueous solution of sodium hydroxide to the malononitrile solution while stirring.

-

To this mixture, add a solution of copper (II) sulfate pentahydrate dissolved in a minimum amount of distilled water.

-

Heat the reaction mixture to 90 °C and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, inorganic salts will precipitate. Remove the inorganic salts by hot filtration.

-

Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

-

Collect the crude product by vacuum filtration and wash with cold distilled water.

-

Purify the crude product by recrystallization from ethanol to yield light pink to beige or light brownish crystals of this compound.[4]

Characterization Data

The structural confirmation and purity of the synthesized this compound can be ascertained through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₄ | [1][5] |

| Molecular Weight | 132.12 g/mol | [1][5] |

| Appearance | Light pink to beige or light brownish solid | [4][5] |

| Melting Point | 170-173 °C | [2][5] |

| CAS Number | 868-54-2 | [5] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The amino protons (NH₂) typically appear as a singlet. The methylene protons (CH₂) adjacent to the cyano group exhibit a characteristic chemical shift. |

| ¹³C NMR | The spectrum shows distinct signals for the carbon atoms of the nitrile groups, the vinylic carbons, and the methylene carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are observed for the N-H stretching of the amino group, the C≡N stretching of the nitrile groups, and the C=C stretching of the alkene. |

| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight with a molecular ion peak at m/z = 132. Fragmentation patterns typically show the loss of cyano groups.[1] |

Specific peak data for NMR and IR are often dependent on the solvent and instrument used and should be determined empirically.

Biological Activity: Stimulation of Choline Acetyltransferase (ChAT)

This compound has been shown to stimulate the activity of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1][2] Acetylcholine plays a crucial role in various cognitive functions, and its diminished levels are associated with neurodegenerative disorders like Alzheimer's disease.

Acetylcholine Synthesis Pathway

The synthesis of acetylcholine is a single-step reaction catalyzed by ChAT in the cytoplasm of cholinergic neurons.[6]

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 2-aminoprop-1-ene-1,1,3-tricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-aminoprop-1-ene-1,1,3-tricarbonitrile, a highly functionalized and reactive molecule, serves as a versatile building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the presence of multiple nitrile groups and an enamine moiety, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. Notably, derivatives of this compound have demonstrated significant potential in medicinal chemistry, exhibiting promising antitumor and neurotrophic activities. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological significance of this compound, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of key chemical pathways are presented to facilitate its use in research and drug discovery.

Physicochemical Properties and Spectral Data

This compound, also known as malononitrile dimer, is a light pink to beige or light brownish powder.[1] It is insoluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₄ | [2] |

| Molecular Weight | 132.12 g/mol | [2] |

| Melting Point | 171-173 °C | [3] |

| Appearance | Light pink to beige or light brownish powder | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 868-54-2 | [2] |

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 7.11 (s, 2H) | NH₂ |

| 3.84 (s, 2H) | CH₂ |

Note: Detailed spectral data for the parent compound is often presented in the context of its derivatives in the literature. The provided ¹³C NMR data corresponds to a derivative, 2-Amino-6-(4-bromophenyl)-4-p-tolylnicotinonitrile, as a representative example of the types of structures synthesized from the core molecule.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3496, 3391 | NH₂ stretching |

| 2207 | C≡N stretching |

| 1608, 1583, 1547 | C=C and C=N stretching, NH₂ bending |

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of this compound. The fragmentation pattern is characterized by the loss of cyano groups and the amino functionality.[2]

| m/z | Assignment |

| 132 | [M]⁺ |

| 106 | [M - CN]⁺ |

| 80 | [M - 2CN]⁺ |

| 54 | [M - 3CN]⁺ |

Synthesis

The primary method for the synthesis of this compound is the base-catalyzed dimerization of malononitrile.[3]

Experimental Protocol: Base-Catalyzed Dimerization of Malononitrile

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Malononitrile

-

A suitable base catalyst (e.g., triethylamine, sodium ethoxide)

-

An appropriate solvent (e.g., ethanol, water)

-

Acid for neutralization (e.g., acetic acid, hydrochloric acid)

Procedure:

-

Dissolve malononitrile in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling system.

-

Slowly add the base catalyst to the solution while maintaining a controlled temperature.

-

Allow the reaction to proceed for a specified time, monitoring the progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash it with a suitable solvent to remove impurities, and dry it under vacuum.

-

Recrystallization from an appropriate solvent can be performed for further purification.

Note: The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, can influence the yield and purity of the product and should be optimized.

Caption: Synthesis of this compound.

Chemical Reactivity and Behavior

This compound is a versatile reagent due to the presence of multiple reactive sites. The enamine moiety is nucleophilic, while the nitrile groups can participate in various cycloaddition and condensation reactions.

Synthesis of Heterocyclic Compounds

A key application of this compound is in the synthesis of a wide array of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[2]

3.1.1. Synthesis of Pyridine Derivatives

This compound is a valuable precursor for the synthesis of polysubstituted pyridines. For instance, it can undergo multicomponent reactions with aldehydes and other reagents to yield 2-amino-3,5-dicarbonitrile-6-thio-pyridines.[4]

References

- 1. Synthesis of Pyridine and Spiropyridine Derivatives Derived from 2-aminoprop- 1-ene-1,1,3-tricarbonitrile Together with their c-Met Kinase and Antiproliferative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 868-54-2 [smolecule.com]

- 3. 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | 868-54-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Decomposition of Malononitrile Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malononitrile dimer, chemically known as 2-amino-1,1,3-tricyanopropene, is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and potential pharmaceutical agents. Understanding its thermal stability and decomposition profile is critical for its safe handling, storage, and application in various chemical processes, including drug development where thermal stress can be a significant factor. This technical guide provides a comprehensive overview of the thermal properties of malononitrile dimer, including its stability and decomposition pathways. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from related compounds and established principles of thermal analysis to present a predictive assessment. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

Introduction

Malononitrile dimer (2-amino-1,1,3-tricyanopropene) is a crystalline solid with a reported melting point in the range of 170-173°C. Its molecular structure, featuring multiple nitrile groups and an amino group, makes it a highly reactive and useful intermediate in organic synthesis. The presence of these functional groups also influences its thermal behavior, suggesting the potential for complex decomposition pathways upon heating. This guide aims to provide a thorough understanding of the thermal stability and decomposition of malononitrile dimer, addressing the need for this critical information in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of malononitrile dimer is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-Amino-1,1,3-tricyanopropene | |

| Synonyms | Malononitrile Dimer | |

| CAS Number | 868-54-2 | |

| Molecular Formula | C₆H₄N₄ | |

| Molecular Weight | 132.12 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 170-173 °C | [1][2][3] |

Thermal Stability and Decomposition

Predicted Thermal Behavior

It is anticipated that malononitrile dimer would be stable up to its melting point. Decomposition is likely to commence at temperatures exceeding the melting range. A multi-stage decomposition process is plausible due to the presence of different functional groups.

Table 2: Predicted Thermal Decomposition Data for Malononitrile Dimer

| Parameter | Predicted Value/Range | Notes |

| Onset of Decomposition (TGA) | > 180 °C | Decomposition is expected to start after melting. |

| Major Weight Loss Steps (TGA) | 2-3 steps | Initial loss of small molecules like HCN, followed by fragmentation of the carbon backbone. |

| Residue at 600 °C (TGA, Inert Atmosphere) | 10-20% | A char residue is expected due to the high nitrogen content. |

| Melting Endotherm (DSC) | ~170-175 °C | Corresponding to the known melting point. |

| Decomposition Exotherm(s) (DSC) | > 180 °C | Decomposition processes are typically exothermic. |

Postulated Decomposition Pathway

The thermal decomposition of malononitrile dimer is likely to proceed through a complex series of reactions involving the nitrile and amino groups. A possible decomposition pathway could be initiated by the elimination of hydrogen cyanide (HCN), followed by fragmentation and polymerization of the remaining structure.

Caption: A simplified diagram illustrating a possible thermal decomposition pathway for malononitrile dimer.

Experimental Protocols

To empirically determine the thermal stability and decomposition of malononitrile dimer, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of malononitrile dimer by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of malononitrile dimer into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.

Caption: A flowchart outlining the experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with the decomposition of malononitrile dimer.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of malononitrile dimer into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 300°C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Identify any exothermic peaks that may correspond to decomposition.

Caption: A flowchart outlining the experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of malononitrile dimer.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of malononitrile dimer into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Temperature: Program the pyrolysis unit to heat the sample to a temperature above its decomposition onset (e.g., 250°C, 400°C, and 600°C) to analyze the products at different stages of decomposition.

-

Atmosphere: Inert (Helium).

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating polar and non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: A temperature gradient to ensure separation of a wide range of decomposition products.

-

MS Detection: Electron ionization (EI) with a mass scan range of m/z 35-500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a library of known compounds (e.g., NIST).

Conclusion

While specific experimental data on the thermal stability and decomposition of malononitrile dimer remains elusive in the public domain, this guide provides a robust framework for its investigation. The provided physicochemical data, predicted thermal behavior, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The successful execution of the outlined TGA, DSC, and Py-GC-MS experiments will yield crucial data to ensure the safe and effective use of this important synthetic building block. Further research is strongly encouraged to fill the existing data gap and provide a definitive understanding of the thermal properties of malononitrile dimer.

References

Technical Guide: Properties and Synthesis of 2-aminoprop-1-ene-1,1,3-tricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, also known as Tri-cyano-amino-propene (TCAP) or malononitrile dimer. The document covers its chemical and physical properties, with a focus on its solubility in organic solvents, and details its primary synthesis method. Additionally, it explores its notable biological activity related to the stimulation of choline acetyltransferase.

Compound Overview

This compound (CAS No. 868-54-2) is a highly functionalized organic compound with the molecular formula C₆H₄N₄.[1] It is a key intermediate in the synthesis of various heterocyclic compounds, including pyridines and other nitrogen-containing ring systems.[1][2] The molecule features a propenenitrile backbone with three cyano groups and an amino group, which contribute to its reactivity and potential for diverse chemical transformations.[1]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in polar organic solvents and insolubility in water.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | --INVALID-LINK-- |

| Polar Organic Solvents | Soluble | General knowledge from multiple sources |

| Pyridine | Soluble | Implied from use as a reaction solvent |

| Dimethylformamide (DMF) | Soluble | Implied from use as a reaction solvent |

Note: The lack of specific quantitative data (e.g., g/100 mL at a specific temperature) highlights an area for future research to fully characterize this compound for pharmaceutical and chemical synthesis applications.

Experimental Protocols

The most common method for the synthesis of this compound is the base-catalyzed dimerization of malononitrile.[1][3]

Principle: The reaction involves the deprotonation of one molecule of malononitrile by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of a second malononitrile molecule. A subsequent intramolecular rearrangement and protonation yield the final product.

Materials:

-

Malononitrile

-

Ethanol (or other suitable alcohol)

-

A basic catalyst (e.g., piperidine, triethylamine, or sodium ethoxide)

-

Hydrochloric acid (for neutralization)

-

Distilled water

Procedure:

-

Dissolve malononitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of the chosen base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with dilute hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any remaining salts and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain this compound as a crystalline solid.

Experimental Workflow: Synthesis of this compound

Biological Activity: Stimulation of Choline Acetyltransferase (ChAT)

This compound has been identified as a neurotrophic agent that can stimulate the activity of choline acetyltransferase (ChAT).[4] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA. Acetylcholine plays a crucial role in various cognitive functions, including memory and learning.

The proposed mechanism involves the compound acting as a small molecule that mimics the effects of nerve growth factor (NGF), which is known to enhance ChAT activity.[5] By stimulating ChAT, this compound can lead to increased acetylcholine production, which may have therapeutic potential for cholinergic disorders.[2]

Signaling Pathway: Proposed Mechanism of ChAT Stimulation

References

- 1. Buy this compound | 868-54-2 [smolecule.com]

- 2. Cas 868-54-2,2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | lookchem [lookchem.com]

- 3. 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | 868-54-2 [chemicalbook.com]

- 4. 1,1,3 Tricyano-2-amino-1-propene (Triap) stimulates choline acetyltransferase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyanoaminopropene - Wikipedia [en.wikipedia.org]

Tautomerism in 2-aminoprop-1-ene-1,1,3-tricarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-aminoprop-1-ene-1,1,3-tricarbonitrile, a key intermediate in the synthesis of various heterocyclic compounds, possesses a chemical structure amenable to tautomerism.[1][2] This technical guide provides a comprehensive overview of the potential enamine-imine tautomerism in this molecule. While the compound is predominantly found in its enamine form, understanding the potential equilibrium with its imine tautomer is crucial for predicting its reactivity, stability, and interaction with biological targets. This document outlines the theoretical framework of this tautomerism, proposes detailed experimental and computational protocols for its investigation, and presents hypothetical data to illustrate the expected outcomes.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted. The most common form is prototropic tautomerism, which involves the migration of a proton. In the case of this compound, the presence of an amino group attached to a carbon-carbon double bond (an enamine) suggests the possibility of equilibrium with its corresponding imine tautomer. This enamine-imine tautomerism is analogous to the well-known keto-enol tautomerism.

The enamine form is generally considered the more stable tautomer for this compound, as indicated by its common nomenclature and structural representations in chemical databases.[1][2] However, the position of the equilibrium can be influenced by various factors such as the solvent, temperature, and pH.

Enamine Tautomer: (NC)₂C=C(NH₂)CH₂CN Imine Tautomer (hypothesized): (NC)₂C(H)-C(=NH)CH₂CN

A thorough understanding of this tautomeric equilibrium is essential for researchers in drug development and organic synthesis, as the different tautomers may exhibit distinct chemical and biological properties.

Proposed Experimental Protocols for Studying Tautomerism

To quantitatively assess the tautomeric equilibrium of this compound, a combination of spectroscopic and chromatographic techniques is recommended.

Synthesis and Purification

The primary synthesis method for this compound involves the base-catalyzed dimerization of malononitrile.[1][2]

Protocol:

-

To a solution of malononitrile in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or triethylamine).

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent to yield light pink to beige crystals.[2]

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Protocol:

-

Prepare solutions of this compound at a known concentration in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, CD₃OD, and C₆D₆).

-

Acquire ¹H and ¹³C NMR spectra for each solution at a controlled temperature (e.g., 298 K).

-

Identify the characteristic signals for both the enamine and the potential imine tautomer.

-

Integrate the signals corresponding to each tautomer to determine their relative concentrations. The equilibrium constant (K_T) can be calculated as the ratio of the concentrations of the two tautomers.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomeric forms.

Protocol:

-

Acquire IR spectra of this compound in both the solid state (e.g., as a KBr pellet) and in solvents of varying polarity.

-

Look for characteristic vibrational bands:

-

Enamine: N-H stretching, C=C stretching.

-

Imine: C=N stretching, C-H stretching of the alpha-carbon.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the tautomers if the interconversion is slow on the chromatographic timescale.

Protocol:

-

Develop a reversed-phase HPLC method using a suitable column (e.g., C18).

-

Use a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

If two peaks corresponding to the tautomers are observed, their relative areas can be used to determine the equilibrium composition.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.

Protocol:

-

Construct the 3D structures of both the enamine and imine tautomers of this compound.

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvent environments using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Calculate the Gibbs free energies of both tautomers. The difference in Gibbs free energy (ΔG) can be used to determine the theoretical equilibrium constant (K_T = exp(-ΔG/RT)).

-

Analyze the calculated vibrational frequencies to simulate the IR spectra of each tautomer.

-

Calculate the NMR chemical shifts for each tautomer to aid in the interpretation of experimental spectra.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experimental and computational studies described above.

Table 1: Hypothetical ¹H NMR Data for Tautomers in DMSO-d₆

| Tautomer | Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Enamine | -NH₂ | 7.5 | br s | 2H |

| -CH₂- | 3.5 | s | 2H | |

| Imine | =NH | 9.2 | br s | 1H |

| -CH- | 4.8 | t | 1H | |

| -CH₂- | 3.8 | d | 2H |

Table 2: Hypothetical Tautomeric Equilibrium Data in Various Solvents

| Solvent | Dielectric Constant | % Enamine | % Imine | K_T ([Imine]/[Enamine]) | ΔG (kJ/mol) |

| Benzene-d₆ | 2.3 | 98 | 2 | 0.02 | 9.7 |

| Chloroform-d | 4.8 | 95 | 5 | 0.05 | 7.4 |

| Methanol-d₄ | 32.7 | 90 | 10 | 0.11 | 5.4 |

| DMSO-d₆ | 46.7 | 85 | 15 | 0.18 | 4.2 |

Table 3: Hypothetical Computationally Derived Thermodynamic Data (Gas Phase)

| Tautomer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kJ/mol) |

| Enamine | -475.12345 | -475.09876 | 0 |

| Imine | -475.11876 | -475.09234 | 16.8 |

Visualization of Workflows

The following diagrams illustrate the proposed workflows for the experimental and computational investigation of tautomerism in this compound.

Caption: Experimental workflow for the study of tautomerism.

Caption: Computational workflow for tautomerism analysis.

Conclusion

While this compound is predominantly represented as its enamine tautomer, the potential for an equilibrium with its imine form should not be overlooked, particularly in different solvent environments or when interacting with biological systems. The experimental and computational workflows detailed in this guide provide a robust framework for a thorough investigation of this tautomeric phenomenon. The resulting data on the equilibrium constant and the factors that influence it will be invaluable for researchers in medicinal chemistry and materials science, enabling a more profound understanding of the molecule's properties and reactivity. Further studies are warranted to experimentally validate and quantify this potential tautomeric relationship.

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of Malononitrile Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile dimer, chemically known as 2-amino-1,1,3-tricyanopropene, is a highly functionalized molecule that has emerged as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural properties make it a valuable precursor for various applications, including the development of pharmaceuticals and novel materials. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for malononitrile dimer, offering detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in the fields of organic synthesis and drug development.

Historical Perspective and Discovery

The first documented syntheses of malononitrile dimer appear in the mid-1950s. Patents filed by R. A. Carboni in 1955 (U.S. Patent 2,719,861) and M. Coenen in the same year (German Patent 922,531) laid the groundwork for the preparation of this compound.[1] A comprehensive study and disclosure to the broader scientific community came in a 1958 publication in the Journal of the American Chemical Society by R. A. Carboni, D. D. Coffman, and E. G. Howard.[1] This seminal paper detailed several routes for the dimerization of malononitrile, including both base- and acid-catalyzed methods, establishing the fundamental principles that underpin many contemporary synthetic approaches.

The base-catalyzed self-condensation of malononitrile is recognized as an example of the Thorpe reaction, a process involving the reaction of aliphatic nitriles in the presence of a base to form enamines.[2][3] The intramolecular variant of this reaction is the well-known Thorpe-Ziegler reaction.[2][3]

Synthetic Methodologies and Mechanistic Pathways

The synthesis of malononitrile dimer is primarily achieved through the dimerization of malononitrile under either basic or acidic conditions.

Base-Catalyzed Dimerization (Thorpe-Type Reaction)

The base-catalyzed dimerization is the most common and efficient method for preparing malononitrile dimer. The reaction proceeds via a Thorpe-type mechanism, which involves the formation of a carbanion intermediate.

Mechanism:

-

Deprotonation: A base abstracts an acidic α-proton from a malononitrile molecule, generating a resonance-stabilized carbanion.

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of a nitrile group on a second malononitrile molecule, forming an imine anion.

-

Protonation and Tautomerization: The imine anion is protonated, and subsequent tautomerization leads to the formation of the more stable enamine, 2-amino-1,1,3-tricyanopropene.[4]

Acid-Catalyzed Dimerization

While less common, the dimerization of malononitrile can also be effected under acidic conditions. The proposed mechanism involves the activation of a nitrile group through protonation, rendering it more susceptible to nucleophilic attack by a second malononitrile molecule.

Proposed Mechanism:

-

Nitrile Protonation: An acid protonates one of the nitrile groups of a malononitrile molecule, increasing its electrophilicity.

-

Nucleophilic Attack: The enol tautomer of a second malononitrile molecule acts as a nucleophile, attacking the activated nitrile carbon.

-

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of the final product, 2-amino-1,1,3-tricyanopropene.

Experimental Protocols

The following are representative experimental protocols adapted from the seminal work of Carboni, Coffman, and Howard (1958) and subsequent improved methods.

Protocol 1: Base-Catalyzed Synthesis in an Aqueous Medium

Objective: To synthesize 2-amino-1,1,3-tricyanopropene using a base catalyst in water.

Materials:

-

Malononitrile

-

Triethylamine

-

Water

-

Ethanol

-

Hydrochloric acid (for neutralization)

Procedure:

-

A solution of malononitrile (0.2 mole, 13.2 g) in 150 ml of water is prepared in a reaction flask equipped with a stirrer and a thermometer.

-

A catalytic amount of triethylamine (e.g., 0.5 ml) is added to the solution.

-

The mixture is stirred at room temperature. The reaction is typically exothermic, and the temperature may rise. The temperature should be maintained between 25-40 °C.

-

Stirring is continued for several hours (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product.

-

The crude product is collected by filtration and washed with cold water.

-

The product can be recrystallized from water or ethanol to yield colorless to pale yellow crystals.

Protocol 2: Base-Catalyzed Synthesis in an Organic Solvent

Objective: To synthesize 2-amino-1,1,3-tricyanopropene using a base catalyst in an organic solvent.

Materials:

-

Malononitrile

-

Sodium ethoxide

-

Absolute ethanol

Procedure:

-

A solution of malononitrile (0.2 mole, 13.2 g) in 100 ml of absolute ethanol is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

A catalytic amount of sodium ethoxide solution in ethanol is added dropwise to the malononitrile solution with stirring.

-

The mixture is heated to reflux and maintained for 1-2 hours.

-

The reaction mixture is then cooled to room temperature and subsequently in an ice bath to induce crystallization.

-

The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Protocol 3: Acid-Catalyzed Synthesis

Objective: To synthesize 2-amino-1,1,3-tricyanopropene using an acid catalyst.

Materials:

-

Malononitrile

-

Concentrated sulfuric acid

-

Diethyl ether

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Malononitrile (0.1 mole, 6.6 g) is dissolved in a suitable solvent like diethyl ether in a reaction flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution with stirring.

-

The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours).

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of malononitrile dimer.

Table 1: Physical and Spectroscopic Properties of 2-Amino-1,1,3-tricyanopropene

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₄ | [1] |

| Molecular Weight | 132.12 g/mol | [1] |

| Appearance | Colorless to pale yellow crystals | [1] |

| Melting Point | 171-173 °C | [1] |

| ¹³C NMR (DMSO-d₆, δ) | ~163 (C-NH₂), ~118, ~117, ~116 (CN), ~70 (C(CN)₂), ~25 (CH₂) | |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~2200 (C≡N stretching), ~1650 (C=C stretching) |

Table 2: Comparison of Synthetic Protocols

| Parameter | Base-Catalyzed (Aqueous) | Base-Catalyzed (Organic) | Acid-Catalyzed |

| Catalyst | Triethylamine | Sodium ethoxide | Sulfuric acid |

| Solvent | Water | Ethanol | Diethyl ether |

| Temperature | 25-40 °C | Reflux | Room Temperature |

| Reaction Time | 2-4 hours | 1-2 hours | 24-48 hours |

| Typical Yield | 50-70% | 60-80% | Lower yields |

| Purity of Crude Product | Good | High | Moderate |

Experimental Workflow

The general workflow for the synthesis and purification of malononitrile dimer is outlined below.

Conclusion

The discovery and development of synthetic routes to malononitrile dimer have provided organic chemists with a versatile and valuable building block. The base-catalyzed Thorpe-type dimerization of malononitrile remains the most efficient and widely used method for its preparation. A thorough understanding of the historical context, synthetic methodologies, and underlying reaction mechanisms is crucial for researchers aiming to utilize this important intermediate in the synthesis of complex molecular architectures for applications in medicinal chemistry and materials science. This guide provides a foundational resource to support these endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Aminoprop-1-ene-1,1,3-tricarbonitrile

Introduction

2-Aminoprop-1-ene-1,1,3-tricarbonitrile, commonly known as malononitrile dimer, is a highly versatile and reactive multifunctional reagent in organic synthesis.[1][2] Its unique structure, featuring an enamine, a methylene group, and three nitrile groups, makes it an exceptional building block for the construction of a wide variety of carbo- and heterocyclic compounds.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, such as pyridines, pyrazoles, and sulfur-containing heterocycles, starting from this compound. These synthesized compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as kinase inhibitors and anticancer agents.[4][5][6]

Application Note 1: Synthesis of Substituted Pyridine Derivatives

Substituted pyridines are a cornerstone in pharmaceutical development. Malononitrile dimer serves as a key precursor for polyfunctionalized pyridine derivatives through various cyclization reactions.[1][5] These reactions often proceed via multicomponent strategies, offering an efficient pathway to complex molecular architectures.

General Synthetic Workflow

The synthesis of pyridine derivatives from this compound often involves its reaction with aldehydes and other methylene-active compounds, or with 1,3-dicarbonyl compounds. The workflow below illustrates a common pathway.

Caption: General workflow for pyridine synthesis from malononitrile dimer.

Quantitative Data for Pyridine Synthesis

| Product Class | Reactants | Catalyst/Solvent | Yield (%) | Reference |

| 2-Alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo[3.3.1]non-2-ene-1,5-dicarbonitriles | 2-Chlorobenzaldehyde, Cyanothioacetamide, Primary amines | N-Methylmorpholine / Ethanol | Moderate | [1] |

| 2-[4-Aryl-3-cyano-5-hydroxy-5-methyl-1H-pyrrole-2(5H)-ylidene]malononitriles | 1-Arylpropane-1,2-diones | Piperidine / Ethanol | Good | [1] |

| 5,7-Diamino-2-(dicyanomethyl)-4-(4-oxobutyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile | Aldehyde | Ionic Liquid / Water | Moderate | [1] |

| Pentasubstituted Pyridines | Sulfonyl azides, Terminal alkynes | Copper catalyst | Moderate-Good | [7] |

Experimental Protocol: Synthesis of N-Methylmorpholinium salt of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile[1]

-

Preparation of Reactant Mixture: In a 100 mL flask, dissolve 2-chlorobenzaldehyde (10 mmol) and cyanothioacetamide (10 mmol) in 30 mL of ethanol.

-

Addition of Base: Add an excess of N-methylmorpholine (30 mmol) to the mixture and stir for 10 minutes at room temperature.

-

Addition of Malononitrile Dimer: Add this compound (10 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours. A precipitate will form.

-

Isolation: Collect the precipitate by filtration, wash with ethanol (2 x 10 mL), and then with diethyl ether (10 mL).

-

Purification: Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-methylmorpholinium salt.

Application Note 2: Synthesis of Substituted Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds widely recognized for their therapeutic properties. The reaction of this compound with hydrazine hydrate is a direct and efficient method for producing highly functionalized aminopyrazoles, which are valuable intermediates for more complex fused heterocyclic systems.[1][8]

General Synthetic Workflow

The primary route to pyrazoles from malononitrile dimer involves cyclocondensation with hydrazine. The resulting aminopyrazole can then undergo further reactions to generate fused systems like pyrazolo[1,5-a]pyrimidines.

Caption: Synthesis of aminopyrazoles and subsequent fused heterocycles.

Quantitative Data for Pyrazole Synthesis

| Product Class | Reactants | Conditions | Yield (%) | Reference |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Hydrazine hydrate | Reflux in Ethanol | High | [1] |

| Pyrazolo[1,5-a]pyrimidine derivatives | 5-Aminopyrazole intermediate, α,β-unsaturated nitriles | Stirring at reflux | Good | [9] |

| Pyrazole-oxindole hybrids | 5-Aminopyrazole intermediates, N-substituted isatin | Cyclocondensation | Good | [8] |

Experimental Protocol: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile[1][9]

-

Setup: To a solution of this compound (10 mmol) in ethanol (40 mL) in a round-bottom flask, add hydrazine hydrate (80%, 12 mmol).

-

Reaction: Stir the mixture at reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, concentrate the reaction mixture in vacuo to approximately one-third of its original volume.

-

Precipitation: Cool the concentrated solution to room temperature and pour it onto an ice/water mixture.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Application Note 3: Synthesis of Sulfur Heterocycles

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles like thiophenes and thiopyrans.[1][10][11] These reactions often depend on the specific reaction conditions, which can direct the cyclization pathway to yield different products.

General Synthetic Workflow

Reaction with isothiocyanates can lead to either dihydropyridine-thiones or iminothiopyrans, depending on the conditions employed. This demonstrates the chemoselectivity that can be achieved with this precursor.

Caption: Condition-dependent synthesis of sulfur heterocycles.

Quantitative Data for Sulfur Heterocycle Synthesis

| Product Class | Reactants | Conditions | Yield (%) | Reference |

| 4,6-Diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile | Phenyl isothiocyanate | Specific base and solvent conditions | Not specified | [1] |

| 1-Substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles | Substituted isothiocyanates | Alternative base and solvent conditions | Not specified | [1] |

| 2-Aroylthiophenes | 2-Arylpyridines, Elemental Sulfur | Conversion to Zincke dienamine, then cyclization | Good | [10] |

Experimental Protocol: General Synthesis of Thiophene Derivatives

While a specific protocol for the reaction of malononitrile dimer with isothiocyanates is highly condition-dependent, a general approach is outlined below based on typical cyclization reactions.[1]

-

Setup: Dissolve this compound (10 mmol) and the desired isothiocyanate (10 mmol) in a suitable solvent (e.g., DMF or ethanol, 25 mL).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine or sodium ethoxide). The choice of base and solvent is critical and directs the reaction toward either the thiopyran or the pyridine-thione.

-

Reaction: Heat the mixture under reflux for several hours (4-12 h), monitoring by TLC.

-

Isolation: Cool the reaction mixture to room temperature and pour into acidified ice water (e.g., with HCl) to precipitate the product.

-

Purification: Filter the crude solid, wash with water, and recrystallize from an appropriate solvent (e.g., acetic acid or ethanol) to obtain the pure heterocyclic compound.

Application Note 4: Relevance in Drug Development

Heterocyclic compounds derived from this compound have shown significant potential in drug development, particularly as anticancer agents.[6] Several synthesized pyridine derivatives have been evaluated for their antiproliferative activity and their ability to inhibit protein kinases like c-Met and Pim-1, which are crucial targets in cancer therapy.[5]

Logical Pathway: Kinase Inhibition

The synthesized heterocyclic compounds can act as inhibitors of specific protein kinases, blocking downstream signaling pathways that are often overactive in cancer cells, thereby preventing cell proliferation and survival.

Caption: Logical pathway from synthesis to kinase inhibition and therapeutic effect.

Compounds derived from malononitrile dimer have been shown to be potent inhibitors of Pim-1 kinase and more active against c-Met kinase than the known inhibitor foretinib, highlighting their therapeutic potential.[5] This makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

References

- 1. researchgate.net [researchgate.net]

- 2. HETEROCYCLIZATION REACTIONS USING MALONONITRILE DIMER (2-AMINOPROPENE-1,1,3-TRICARBONITRILE) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. Buy this compound | 868-54-2 [smolecule.com]

- 4. (PDF) Use of this compound for [research.amanote.com]

- 5. Synthesis of Pyridine and Spiropyridine Derivatives Derived from 2-aminoprop- 1-ene-1,1,3-tricarbonitrile Together with their c-Met Kinase and Antiproliferative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. lookchem.com [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives [article.sapub.org]

- 10. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thorpe-Ziegler Reaction of 2-Aminoprop-1-ene-1,1,3-tricarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Thorpe-Ziegler reaction applied to derivatives of 2-aminoprop-1-ene-1,1,3-tricarbonitrile, leading to the synthesis of condensed pyridin-2(1H)-one derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Introduction

The Thorpe-Ziegler reaction is a powerful chemical transformation for the synthesis of cyclic ketones and their derivatives through the intramolecular cyclization of dinitriles, catalyzed by a base.[1][2][3] This reaction proceeds via the formation of a cyclic enamine intermediate, which can then be hydrolyzed to the corresponding ketone.[1][4] The versatility of this reaction makes it a valuable tool in the construction of complex molecular architectures.

This compound, also known as malononitrile dimer, is a highly functionalized and reactive building block used extensively in the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, and other fused systems.[5][6] Its derivatives are precursors for compounds with potential therapeutic applications, such as antitumor agents and kinase inhibitors.[7][8]

This document focuses on a specific application of the Thorpe-Ziegler reaction: the intramolecular cyclization of N-acyl derivatives of aminonitrile compounds to yield condensed pyridin-2(1H)-one derivatives. This approach offers an efficient route to novel heterocyclic scaffolds for drug discovery and development.

Reaction Mechanism and Workflow

The Thorpe-Ziegler reaction is initiated by the deprotonation of a carbon alpha to a nitrile group by a strong base, forming a carbanion.[2] This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion.[1] Subsequent protonation and tautomerization yield a cyclic enaminonitrile. In the case of N-acyl aminonitrile derivatives, the reaction cascade leads to the formation of a stable, condensed pyridin-2(1H)-one ring system.

A general workflow for the synthesis of condensed pyridin-2(1H)-ones from aminonitrile precursors is depicted below.

Caption: General experimental workflow for the synthesis of condensed pyridin-2(1H)-ones.

Experimental Protocols

The following protocols are based on the successful synthesis of condensed pyridin-2(1H)-one derivatives as reported by Soliman, et al. (2003).[5]

Protocol 1: Synthesis of N-morpholin-1-yl acetyl aminonitrile derivatives

-

N-Chloroacetylation: To a solution of the starting aminonitrile (10 mmol) in dry dioxane (30 mL), chloroacetyl chloride (1.2 mL, 15 mmol) is added dropwise with stirring at room temperature. The reaction mixture is then heated to reflux for 3 hours. After cooling, the solvent is removed under reduced pressure. The resulting residue is triturated with petroleum ether, and the solid product is collected by filtration, washed with petroleum ether, and dried.

-

Substitution with Morpholine: A mixture of the N-chloroacetyl derivative (10 mmol) and morpholine (2.6 mL, 30 mmol) in ethanol (30 mL) is heated to reflux for 4 hours. The reaction mixture is then concentrated under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure N-morpholin-1-yl acetyl aminonitrile derivative.

Protocol 2: Thorpe-Ziegler Cyclization to Condensed Pyridin-2(1H)-ones

-

Cyclization: A solution of the N-morpholin-1-yl acetyl aminonitrile derivative (10 mmol) in dry dioxane (30 mL) is treated with sodium tert-butoxide (1.44 g, 15 mmol). The reaction mixture is stirred at room temperature for 5 hours.

-

Work-up: The reaction mixture is poured into ice-cold water and neutralized with dilute hydrochloric acid.

-

Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or dioxane) to yield the pure condensed pyridin-2(1H)-one derivative.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various condensed pyridin-2(1H)-one derivatives using the protocols described above.[5]

| Starting Aminonitrile | N-morpholin-1-yl acetyl derivative Yield (%) | Condensed Pyridin-2(1H)-one Yield (%) |

| 2-Amino-3-cyanobenzofuran | 85 | 78 |

| 2-Amino-3-cyanothiophene | 82 | 75 |

| 3-Amino-4-cyanopyrazole | 88 | 80 |

Applications in Drug Development & Relevant Signaling Pathways

Pyridin-2(1H)-one derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities. Notably, derivatives of this scaffold have been identified as inhibitors of key signaling proteins implicated in various diseases, including cancer and inflammatory disorders. Two such important pathways are the p38 MAPK and eIF3a signaling cascades.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli such as cytokines, ultraviolet irradiation, and osmotic shock.[9] It is involved in regulating cell differentiation, apoptosis, and inflammation.[1][4] Dysregulation of the p38 MAPK pathway is associated with various pathological conditions. The pathway consists of a three-tiered kinase module, where a MAPKKK activates a MAPKK, which in turn activates p38 MAPK.[10] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, to elicit a cellular response.[9][10]

Caption: Inhibition of the p38 MAPK signaling pathway by pyridin-2(1H)-one derivatives.

eIF3a Signaling Pathway in Cancer

Eukaryotic translation initiation factor 3, subunit a (eIF3a), is the largest subunit of the eIF3 complex and plays a critical role in the initiation of protein synthesis.[7] Overexpression of eIF3a has been observed in several types of cancer and is implicated in promoting cell proliferation and malignant transformation.[11][12] The eIF3a signaling axis can be regulated by pathways such as Wnt/β-catenin and can, in turn, influence other cancer-related pathways like PI3K/AKT and Rho GTPase signaling.[3][11][12]

Caption: Modulation of the eIF3a signaling pathway by pyridin-2(1H)-one derivatives.

Conclusion

The Thorpe-Ziegler reaction of this compound derivatives provides an effective strategy for the synthesis of novel condensed pyridin-2(1H)-one scaffolds. These compounds hold significant potential for the development of new therapeutic agents, particularly as inhibitors of key signaling pathways involved in cancer and inflammation. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The eIF3a translational control axis in the Wnt/β-catenin signaling pathway and colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Translation initiation factor eIF3a regulates glucose metabolism and cell proliferation via promoting small GTPase Rheb synthesis and AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]